N-Allylnorcocaine

Description

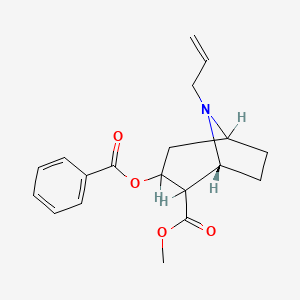

N-Allylnorcocaine is a synthetic cocaine derivative characterized by the removal of a methyl group from the nitrogen atom (N-demethylation) and the introduction of an allyl (-CH₂CH=CH₂) substituent at the same position. The synthesis of this compound involves N-dealkylation strategies, as seen in analogous compounds like norcocaine, where chloroethyl chloroformate (ACE-Cl) is used to generate intermediates, followed by solvolysis in methanol .

Properties

CAS No. |

66964-29-2 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C19H23NO4/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13/h3-8,14-17H,1,9-12H2,2H3/t14?,15-,16?,17?/m1/s1 |

InChI Key |

OLKZDWYIZCZYLB-ZKDDFBJFSA-N |

SMILES |

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3 |

Related CAS |

69610-27-1 (hydrochloride) |

Synonyms |

N-allylnorcocaine N-allylnorcocaine hydrochloride N-allylnorcocaine, 1R-(2-endo,3-exo) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Norcocaine: Demonstrates enhanced serotonin transporter (SERT) activity compared to cocaine, suggesting that N-demethylation may favor SERT selectivity .

- Allococaine : A stereoisomer of cocaine with identical molecular weight but distinct spatial arrangement, likely leading to altered DAT binding kinetics .

- N-Allylnormorphine: Shares the N-allyl substitution but acts on opioid receptors rather than monoamine transporters, highlighting the role of the core scaffold in target specificity .

Functional Analogs

Key Observations :

- Phenyltropanes: These cocaine analogs, such as WIN 35,428, exhibit high DAT affinity. This compound’s allyl group may sterically hinder transporter interactions, reducing potency compared to phenyltropanes .

- Noroxycodone: While pharmacologically distinct (opioid vs. stimulant), its N-demethylation parallels the metabolic pathway of norcocaine, emphasizing the importance of N-substituents in bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.